(10H-Phenothiazin-2-yl)methanamine (10H-Phenothiazin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19980654
InChI: InChI=1S/C13H12N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H,8,14H2
SMILES:
Molecular Formula: C13H12N2S
Molecular Weight: 228.31 g/mol

(10H-Phenothiazin-2-yl)methanamine

CAS No.:

VCID: VC19980654

Molecular Formula: C13H12N2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

(10H-Phenothiazin-2-yl)methanamine -

Description

(10H-Phenothiazin-2-yl)methanamine is a chemical compound derived from the phenothiazine family, known for its diverse applications in pharmaceuticals and chemical research. This compound is characterized by its unique structure and properties, which make it a subject of interest in medicinal chemistry and material sciences.

Molecular and Structural Data

  • IUPAC Name: 10H-phenothiazin-2-ylmethanamine .

  • Molecular Formula: C13H12N2SC_{13}H_{12}N_2S .

  • Molecular Weight: 228.31 g/mol .

  • Structure:

    • 2D Representation: The compound consists of a phenothiazine core with an amine group attached to the second carbon position via a methylene bridge.

    • 3D Conformer: Exhibits a planar aromatic system with a slight distortion due to the sulfur atom in the phenothiazine ring .

Synonyms

  • Alternative Names:

    • 2-Aminomethyl phenothiazine

    • CS-0227383

    • CAS Number: 1542944-49-9 .

Chemical Descriptors

  • InChI: InChI=1S/C13H12N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H,8,14H2 .

  • InChIKey: XEXFPLDDNBBJHH-UHFFFAOYSA-N .

  • SMILES Notation: C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CN .

Pharmaceutical Applications

Phenothiazine derivatives, including (10H-Phenothiazin-2-yl)methanamine, are widely studied for their pharmacological activities:

  • Antipsychotic Potential: Phenothiazines are historically known for their use as antipsychotics (e.g., chlorpromazine). The amino substitution at the second position may influence receptor binding affinity and specificity.

  • Antimicrobial Activity: Some phenothiazine derivatives exhibit antimicrobial properties, particularly against resistant bacterial strains .

Material Science Applications

The aromatic nature of phenothiazines makes them candidates for organic semiconductors and dye-sensitized solar cells.

Synthetic Pathways

The synthesis of (10H-Phenothiazin-2-yl)methanamine typically involves:

  • Starting Material: Phenothiazine.

  • Functionalization: Introduction of an aminomethyl group at the second position through nucleophilic substitution or reductive amination methods.

Safety and Handling

While specific safety data for (10H-Phenothiazin-2-yl)methanamine is limited, general precautions for phenothiazine derivatives include:

  • Avoid inhalation or ingestion.

  • Use appropriate personal protective equipment (PPE) when handling.

  • Store in a cool, dry place away from oxidizing agents.

Research Gaps and Future Directions

Despite its potential, research on (10H-Phenothiazin-2-yl)methanamine remains limited compared to other phenothiazines:

  • Pharmacological Profiling: Detailed studies on receptor interactions and therapeutic potential are needed.

  • Toxicological Studies: Comprehensive safety evaluations are essential for pharmaceutical applications.

  • Material Applications: Exploration of its electronic properties could open new avenues in material science.

This detailed overview highlights the chemical identity, properties, applications, and research prospects of (10H-Phenothiazin-2-yl)methanamine, underscoring its significance in both scientific research and industrial applications.

Product Name (10H-Phenothiazin-2-yl)methanamine
Molecular Formula C13H12N2S
Molecular Weight 228.31 g/mol
IUPAC Name 10H-phenothiazin-2-ylmethanamine
Standard InChI InChI=1S/C13H12N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H,8,14H2
Standard InChIKey XEXFPLDDNBBJHH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CN
PubChem Compound 82680728
Last Modified Aug 11 2024

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